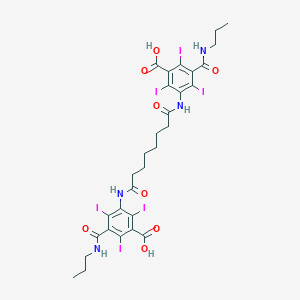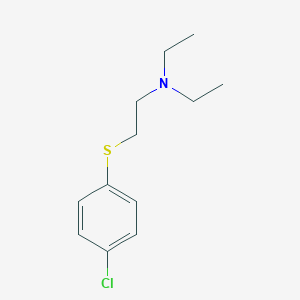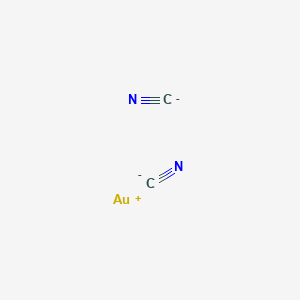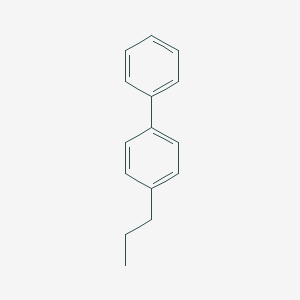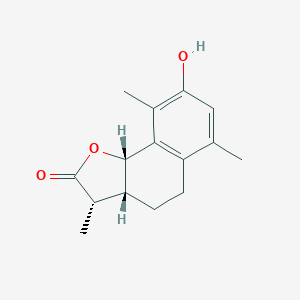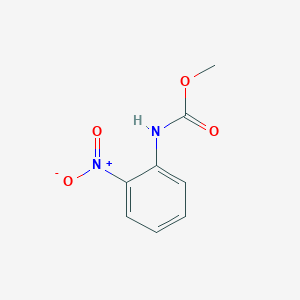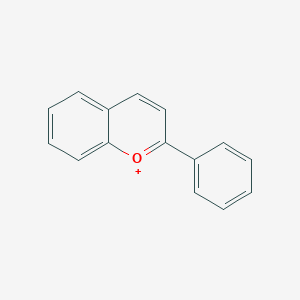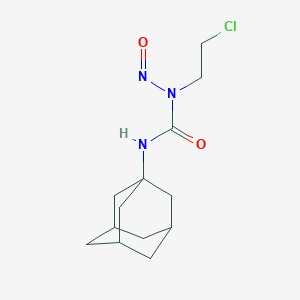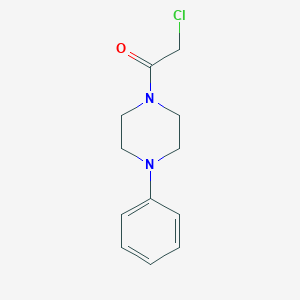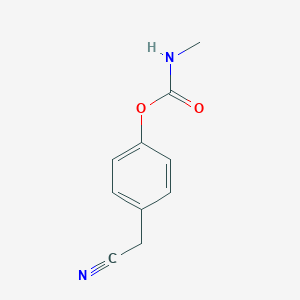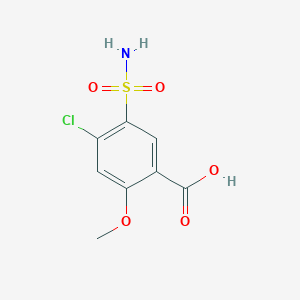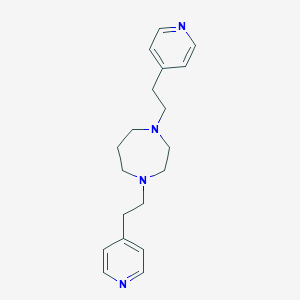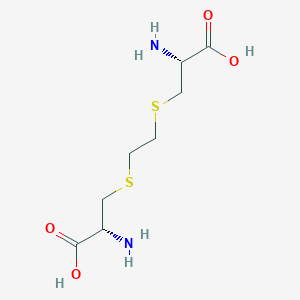
S,S'-1,2-Ethanediylbis-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S,S'-1,2-Ethanediylbis-L-cysteine, also known as ethyl cysteinate dimer (ECD), is a molecule that has been extensively studied for its potential applications in medicine and research. ECD is a dimer of L-cysteine, a non-essential amino acid that is found in many proteins and plays a key role in the synthesis of glutathione, an important antioxidant in the body. ECD has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用机制
The mechanism of action of ECD is still being studied, but it is thought to be related to its ability to increase the levels of glutathione in the body. Glutathione is an important antioxidant that plays a key role in protecting cells from oxidative stress and damage. ECD may also have other effects on cellular metabolism and signaling pathways.
生化和生理效应
ECD has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, ECD has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. ECD may also have potential as a treatment for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of ECD is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. ECD is also a stable compound that can be stored for long periods of time. However, one limitation of ECD is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using ECD in laboratory experiments.
未来方向
There are many potential future directions for research on ECD. One area of interest is the development of new drugs that target the glutathione pathway. ECD may also have potential as a treatment for other conditions, such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of ECD and its potential applications in medicine and research.
合成方法
ECD can be synthesized through the reaction of L-cysteine with S,S'-1,2-Ethanediylbis-L-cysteineene chlorohydrin. The reaction results in the formation of a cyclic intermediate, which can then be hydrolyzed to form ECD. The synthesis of ECD is relatively simple and can be carried out in a laboratory setting.
科学研究应用
ECD has been studied for its potential applications in a wide range of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, ECD has been used as a tracer for positron emission tomography (PET) imaging of the brain. PET imaging allows researchers to visualize the activity of specific brain regions and can be used to study the effects of drugs and diseases on the brain.
In cancer research, ECD has been studied as a potential treatment for certain types of cancer. ECD has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. In drug development, ECD has been used as a model compound for the development of new drugs that target specific biochemical pathways.
属性
CAS 编号 |
14344-49-1 |
|---|---|
产品名称 |
S,S'-1,2-Ethanediylbis-L-cysteine |
分子式 |
C8H16N2O4S2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI 键 |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
手性 SMILES |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
规范 SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
同义词 |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



